molecular formula C22H27N5 B11228407 N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline

N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline

Cat. No.: B11228407
M. Wt: 361.5 g/mol
InChI Key: RFDMOTKJMLLNGO-UHFFFAOYSA-N
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Description

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentyl group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: This step involves the reaction of the tetrazole derivative with a cyclopentyl halide in the presence of a base.

    Introduction of the Aniline Derivative: The final step involves coupling the intermediate with 2-methylaniline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, halogens with Lewis acid for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This binding can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-6-METHYLANILINE: A simpler aniline derivative with similar aromatic properties.

    1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE: Contains the tetrazole ring but lacks the cyclopentyl and aniline groups.

    CYCLOPENTYL-2-METHYLANILINE: Contains the cyclopentyl and aniline groups but lacks the tetrazole ring.

Uniqueness

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is unique due to its combination of a tetrazole ring, a cyclopentyl group, and an aniline derivative. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs.

Properties

Molecular Formula

C22H27N5

Molecular Weight

361.5 g/mol

IUPAC Name

N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclopentyl]-2-methylaniline

InChI

InChI=1S/C22H27N5/c1-4-18-12-9-11-17(3)20(18)27-21(24-25-26-27)22(14-7-8-15-22)23-19-13-6-5-10-16(19)2/h5-6,9-13,23H,4,7-8,14-15H2,1-3H3

InChI Key

RFDMOTKJMLLNGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4C)C

Origin of Product

United States

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